molecular formula C19H20FN5O2S B2819732 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105236-22-3

2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2819732
CAS No.: 1105236-22-3
M. Wt: 401.46
InChI Key: TYFQZWDKHUSCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyridazine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 4, and 3. Key structural elements include:

  • 4-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability .
  • Methyl group at position 4: Influences steric interactions and electronic properties.
  • Thioacetamide linkage at position 7: The sulfur atom increases electron density and may improve membrane permeability compared to oxygen analogs.

This structure is designed to optimize target binding and pharmacokinetic properties, making it a candidate for therapeutic applications (e.g., kinase inhibition or antimicrobial activity).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c1-12-16-10-22-25(14-6-4-13(20)5-7-14)18(16)19(24-23-12)28-11-17(26)21-9-15-3-2-8-27-15/h4-7,10,15H,2-3,8-9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFQZWDKHUSCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of pyridazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18FN5O2S
  • Molecular Weight : 387.43 g/mol
  • IUPAC Name : 2-{[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-N-((tetrahydrofuran-2-yl)methyl)acetamide

The biological activity of the compound is largely attributed to its interaction with various molecular targets. Pyridazine derivatives have been noted for their diverse pharmacological effects, which include:

  • Antimicrobial Activity : Exhibiting inhibitory effects against a range of pathogens.
  • Anticancer Properties : Showing potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against bacterial and fungal strains.
AnticancerInhibits proliferation of cancer cells; induces apoptosis.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
NeuroprotectiveProtects neuronal cells from oxidative damage.

Case Studies and Research Findings

  • Anticancer Studies
    • A study evaluated the anticancer potential of similar pyridazine derivatives, revealing that modifications at the 7-position enhanced cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
    • Another investigation highlighted the ability of pyridazine derivatives to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy
    • Research demonstrated that derivatives similar to this compound showed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi . The mechanism involved disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects
    • In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration . This was linked to the modulation of signaling pathways involved in inflammation.

Biochemical Pathways

The compound likely interacts with multiple biochemical pathways:

  • Cell Cycle Regulation : Influencing cyclins and cyclin-dependent kinases.
  • Apoptotic Pathways : Activating intrinsic apoptotic signaling cascades.
  • Inflammatory Response Modulation : Affecting cytokine production and signaling pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyridazine structure exhibit promising anticancer activities. For instance, derivatives of this compound have been shown to inhibit specific tyrosine kinases associated with various cancers such as neuroblastoma and glioblastoma multiforme. These effects are attributed to the compound's ability to interfere with cancer cell proliferation and migration through targeted inhibition of signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyridazine and evaluated their anticancer properties against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited significant inhibitory effects on cancer cell viability .

Case Study 2: Anti-inflammatory Mechanism Exploration

A separate investigation focused on the anti-inflammatory potential of related compounds demonstrated that they could effectively reduce inflammation in animal models by inhibiting COX enzymes. This study provided insights into the mechanism by which these compounds exert their effects and highlighted their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Implications
2-((1-(4-Fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((THF-2-yl)methyl)acetamide (Target) Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl, methyl, thioacetamide, THF-methyl High solubility (THF), potential for H-bonding; sulfur may enhance reactivity .
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, dual fluorophenyl groups Pyrimidine core increases hydrogen-bonding capacity; chromenone may improve UV stability.
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl, ketone at position 4 Methoxy group improves lipophilicity; ketone may reduce metabolic stability.
Key Observations:
  • Core Heterocycle: Replacing pyridazine (two adjacent nitrogens) with pyrimidine (two non-adjacent nitrogens) alters electronic distribution and binding affinity. Pyrimidine cores (e.g., ) are more common in kinase inhibitors due to their ability to form stable hydrogen bonds.
  • Substituent Effects: Fluorine: The 4-fluorophenyl group in the target compound reduces metabolic degradation compared to non-halogenated analogs . THF vs. Aromatic Moieties: The THF-methyl group in the target compound improves aqueous solubility over purely aromatic substituents (e.g., chromenone in ).

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties Based on Structural Features
Property Target Compound Pyrazolo[3,4-d]pyrimidine Analog Pyrazolo[3,4-d]pyridazine with Methoxy Group
LogP (Lipophilicity) ~2.5 (moderate, due to THF) ~3.8 (higher, chromenone moiety) ~3.2 (methoxy increases lipophilicity)
Solubility (mg/mL) ~0.1 (THF enhances solubility) ~0.05 (low, bulky chromenone) ~0.08 (moderate)
Hydrogen-Bond Acceptors 6 8 5
  • Thioether vs. Ether Linkage : The sulfur atom in the target compound’s thioacetamide may increase oxidative stability compared to ether-linked analogs but could pose metabolic challenges (e.g., sulfoxidation).

Q & A

Basic Research Questions

Q. What methodologies are employed to confirm the structural identity of this compound?

  • Answer: Structural confirmation relies on NMR spectroscopy (1H, 13C, and 2D experiments) to resolve the pyrazolo-pyridazine core and thioacetamide substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for the tetrahydrofuran-methyl group. HPLC purity checks (>95%) ensure no residual intermediates remain .

Describe a standard synthetic route for this compound, including critical reaction conditions.

  • Answer: A multi-step synthesis involves:

Core formation: Cyclocondensation of 4-fluorophenylhydrazine with a pyridazine precursor under reflux (DMF, 120°C, 12h).

Thioether linkage: Nucleophilic substitution using thioglycolic acid derivatives (K₂CO₃, DMF, 60°C).

Amide coupling: Reaction with tetrahydrofuran-methylamine via EDC/HOBt activation (CH₂Cl₂, RT, 24h).
Key factors include inert atmosphere (N₂) for moisture-sensitive steps and TLC monitoring (silica gel, ethyl acetate/hexane) .

Q. How is preliminary biological activity assessed for this compound?

  • Answer: Initial screens use enzyme inhibition assays (e.g., kinase targets) at 10 µM concentrations. Cellular viability assays (MTT or resazurin) in cancer/primary cell lines (24–72h exposure) evaluate cytotoxicity. Solubility is tested in PBS/DMSO mixtures to ensure bioactivity relevance .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics . Mitigation strategies:

  • Metabolite profiling (LC-MS/MS) to identify degradation products.
  • Prodrug derivatization (e.g., ester masking of thioacetamide) to enhance bioavailability.
  • Orthogonal assays (SPR for target binding vs. cell-based readouts) to confirm on-target effects .

Q. What computational approaches predict binding affinity to target proteins?

  • Answer: Molecular docking (AutoDock Vina) models interactions with kinase ATP pockets, guided by the pyrazolo-pyridazine core’s purine mimicry. MD simulations (GROMACS, 100 ns) assess binding stability. QSAR models optimize substituents (e.g., fluorophenyl for hydrophobic interactions) .

Describe a strategy to optimize reaction yields in the presence of competing side reactions.

  • Answer: For thioether formation, competing oxidation to sulfones is minimized by:

  • Strict anhydrous conditions (molecular sieves in DMF).
  • Catalyst screening (e.g., CuI for regioselectivity).
  • Real-time monitoring via inline FTIR to detect intermediate thiolate species .

Q. How do structural modifications (e.g., tetrahydrofuran vs. furan substituents) impact bioactivity?

  • Answer: Tetrahydrofuran’s saturated ring enhances metabolic stability compared to furan’s oxidizable diene. Comparative studies:

  • LogP measurements (HPLC) show increased lipophilicity with tetrahydrofuran.
  • CYP450 inhibition assays reveal reduced metabolism.
  • Analog synthesis (e.g., replacing tetrahydrofuran with piperidine) quantifies steric effects on target engagement .

Methodological Considerations

  • Data Contradiction Analysis: Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are resolved by dynamic light scattering (DLS) to detect aggregation.
  • Scale-Up Challenges: Pilot-scale synthesis (10g+) requires flow chemistry for exothermic steps (e.g., cyclocondensation) to maintain safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.